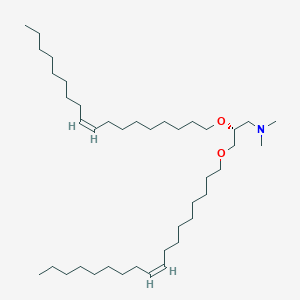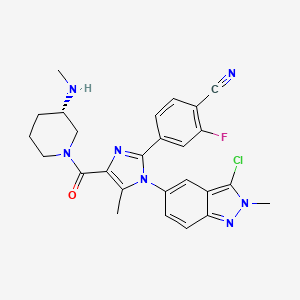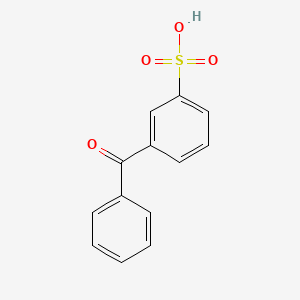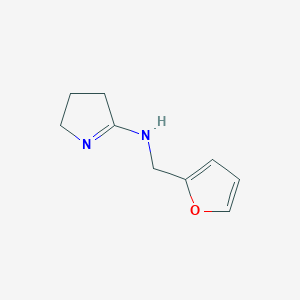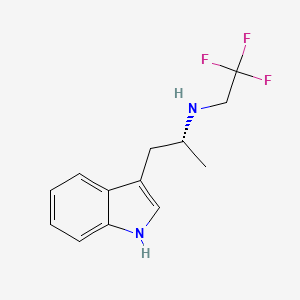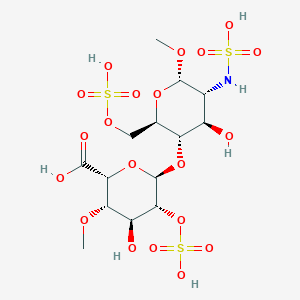
IdoA2S4Me(a1-4)a-GlcNS1Me6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IdoA2S4Me(a1-4)a-GlcNS1Me6S is a complex carbohydrate derivative that plays a significant role in various biochemical processes. This compound is a sulfated glycosaminoglycan, which is a type of long unbranched polysaccharide consisting of repeating disaccharide units. The presence of sulfate groups in its structure enhances its biological activity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves multiple steps, starting with the preparation of the monosaccharide units. The synthesis typically begins with the protection of hydroxyl groups, followed by the introduction of sulfate groups through sulfation reactions. The glycosidic bond formation between the monosaccharides is achieved using glycosylation reactions under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the sequential addition of reagents, purification steps to remove by-products, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for monitoring the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
IdoA2S4Me(a1-4)a-GlcNS1Me6S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfate groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
Applications De Recherche Scientifique
IdoA2S4Me(a1-4)a-GlcNS1Me6S has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosaminoglycan interactions and for developing new synthetic methodologies.
Biology: The compound is studied for its role in cell signaling, cell adhesion, and extracellular matrix interactions.
Medicine: It has potential therapeutic applications in treating diseases related to abnormal glycosaminoglycan metabolism, such as mucopolysaccharidoses.
Industry: this compound is used in the development of biomaterials and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of IdoA2S4Me(a1-4)a-GlcNS1Me6S involves its interaction with specific proteins and receptors on the cell surface. The sulfate groups play a crucial role in binding to these targets, leading to the activation or inhibition of various signaling pathways. The compound can modulate the activity of enzymes involved in glycosaminoglycan metabolism, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to IdoA2S4Me(a1-4)a-GlcNS1Me6S include other sulfated glycosaminoglycans such as heparin, chondroitin sulfate, and dermatan sulfate. These compounds share structural similarities but differ in the pattern and degree of sulfation, which affects their biological activities.
Uniqueness
This compound is unique due to its specific sulfation pattern and the presence of methyl groups, which confer distinct properties compared to other glycosaminoglycans. This uniqueness makes it a valuable tool for studying the structure-function relationships of sulfated polysaccharides and for developing targeted therapeutic agents.
Propriétés
Formule moléculaire |
C14H25NO20S3 |
|---|---|
Poids moléculaire |
623.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)/t4-,5-,6-,7+,8-,9+,10-,11-,13+,14-/m1/s1 |
Clé InChI |
HXSDFQWQRCUQHF-IDOMHHBZSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1C(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |
SMILES canonique |
COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
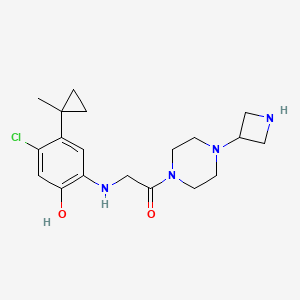
![Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate](/img/structure/B15073968.png)
![(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid](/img/structure/B15073970.png)
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
